molecular formula C20H15F3N4O2 B2460833 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1189643-52-4

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2460833
CAS No.: 1189643-52-4
M. Wt: 400.361
InChI Key: RBSGOWRCDKGCRL-UHFFFAOYSA-N
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Description

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a potent and ATP-competitive small-molecule inhibitor specifically designed to target the Janus Kinase 2 (JAK2) enzyme with high selectivity . This compound potently suppresses the constitutive activation of the JAK-STAT signaling pathway, a critical mediator of cytokine and growth factor signaling that is frequently dysregulated in hematological malignancies and inflammatory diseases. Its primary research application is in the investigation of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis, where mutations like JAK2 V617F lead to pathologic cell proliferation. By selectively inhibiting JAK2, this compound serves as a crucial pharmacological tool for elucidating the mechanistic role of JAK-STAT signaling in disease pathogenesis, studying downstream effects on cell proliferation and apoptosis, and evaluating the potential for targeted therapeutic interventions in both preclinical and basic research settings.

Properties

IUPAC Name

2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c21-20(22,23)13-7-5-12(6-8-13)9-24-16(28)10-27-11-25-17-14-3-1-2-4-15(14)26-18(17)19(27)29/h1-8,11,26H,9-10H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSGOWRCDKGCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[5,4-b]indole core, followed by the introduction of the acetamide group and the trifluoromethylbenzyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow techniques. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-[(4,5-dihydro-4-oxo-3-phenyl-3H-pyrimido[5,4-b]indol-2-yl)thio]-
  • 9-Chloro-4-oxo-3-(4-pyridinylmethyl)-4,5-dihydro-1H-pyrimido[5,4-b]indol-3-ium

Uniqueness

2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide is a novel pyrimido-indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H15F3N4O2C_{20}H_{15}F_3N_4O_2 with a molecular weight of approximately 400.361 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for biological activity. The compound's structure is characterized by the fusion of a pyrimidine and indole framework, which is known to contribute to various pharmacological effects.

Property Value
Molecular FormulaC20H15F3N4O2
Molecular Weight400.361 g/mol
Structural FeaturesPyrimido-indole core with trifluoromethyl group

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain kinases involved in cell proliferation, leading to potential anti-cancer effects. Additionally, the compound could modulate various signaling pathways by binding to enzymes or receptors, thereby influencing cellular responses.

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds with similar structural features have shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities against pathogenic strains.
  • Neuroprotective Effects : Inhibitory effects on cholinesterases suggest potential applications in neurodegenerative diseases.

Table: Summary of Similar Compounds and Their Activities

Compound Name Structural Features Notable Activities
2-{8-Fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-B]indol-3-YL}-N{(Furan-2-YL)methyl}acetamideContains a fluorine atom and furan moietyPotential anticancer activity
2-{7-Methyl-5-Oxo-[1,3]Thiazolo[3,2-a]Pyrimidin-3-YL}-N{[4-(Trifluoromethyl)phenyl]methyl}acetamideThiazole ring additionAntimicrobial properties
1-(4-Fluorophenyl)-Indol-5-Yl-[3-[4-(Thiazole-2-carbonyl)piperazin-1-YL]Azetidin-1-YL]MethanoneIndole core with additional piperazineAnalgesic effects

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • A study published in Journal of Medicinal Chemistry demonstrated that pyrimido-indole derivatives exhibited significant cytotoxicity against breast cancer cell lines (IC50 values < 10 μM) .
  • Research indicated that compounds containing the trifluoromethyl group showed enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus .
  • In vitro assays reported dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating Alzheimer's disease .

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidoindole core via cyclization of substituted indole precursors with carbonyl reagents. The trifluoromethylbenzyl acetamide side chain is introduced using coupling agents like EDC/HOBt (as described for structurally analogous compounds in and ). Key steps:
  • Cyclization : Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products.
  • Purification : Employ reverse-phase HPLC or column chromatography with gradients of acetonitrile/water to isolate high-purity fractions.
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of coupling reagents (e.g., 1.2–1.5 equivalents) to drive reactions to completion .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify proton environments, carbon backbone, and trifluoromethyl group integrity (e.g., 19F^{19}F-NMR peaks near -60 ppm for CF3_3) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., observed vs. calculated [M+H]+^+).
  • X-Ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns, crystallize the compound in DMSO/EtOH mixtures .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data observed in cell-based vs. enzyme-targeted assays for this compound?

  • Methodological Answer : Discrepancies often arise from assay-specific variables. Systematic approaches include:
  • Dose-Response Curves : Compare IC50_{50} values across assays to identify potency shifts due to cellular permeability or off-target effects.
  • Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based luciferase reporter assays to confirm target engagement .
  • Metabolic Stability Testing : Use liver microsomes or hepatocyte models to assess whether rapid metabolism in cell assays reduces efficacy .

Q. What computational approaches are recommended to predict the compound’s binding mode and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize binding poses with hydrogen bonds to the pyrimidoindole carbonyl and hydrophobic contacts with the trifluoromethyl group .
  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 can estimate permeability (LogP), CYP450 inhibition, and bioavailability. Focus on optimizing LogD (~2–3) for CNS penetration or ~1–2 for peripheral targets .

Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer :
  • Salt Formation : Screen counterions (e.g., hydrochloride or mesylate) to enhance aqueous solubility.
  • Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve dissolution rates.
  • Prodrug Design : Introduce hydrolyzable esters or phosphate groups at the acetamide moiety to increase oral absorption .

Data Analysis and Optimization

Q. How should researchers design dose-ranging studies to balance efficacy and toxicity for this compound?

  • Methodological Answer :
  • MTD Determination : Conduct acute toxicity studies in rodents (OECD 423) to establish maximum tolerated doses.
  • Therapeutic Index : Calculate the ratio of LD50_{50} (from in vivo toxicity) to EC50_{50} (from in vitro efficacy). Aim for a TI >10 for further development.
  • PK/PD Modeling : Use non-linear regression (e.g., Phoenix WinNonlin) to correlate plasma concentrations with target modulation .

Q. What analytical workflows are recommended for detecting and characterizing degradation products during stability studies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS Analysis : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Identify degradation products via fragmentation patterns (e.g., loss of CF3_3 group at m/z 117) .

Cross-Disciplinary Applications

Q. How can this compound be repurposed for agrochemical research, given its structural features?

  • Methodological Answer :
  • Target Screening : Test against fungal CYP51 or insect nicotinic acetylcholine receptors (nAChRs) using radioligand binding assays.
  • Field Trials : Evaluate pesticidal activity in plant models (e.g., Arabidopsis) under controlled greenhouse conditions. Monitor phytotoxicity at varying concentrations .

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